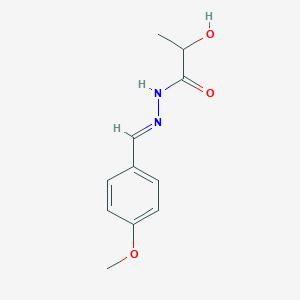![molecular formula C12H16N2O3 B5766644 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid, commonly known as DMOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOBA is a derivative of the amino acid leucine and can be synthesized through a series of chemical reactions. In
Applications De Recherche Scientifique
DMOBA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. DMOBA has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, a protein associated with Alzheimer's disease. DMOBA has also been studied for its potential anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, DMOBA has been studied for its potential applications in drug delivery systems and as a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of DMOBA is not fully understood, but it is believed to work through multiple pathways. DMOBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which can lead to a decrease in the production of these molecules. DMOBA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
DMOBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOBA can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DMOBA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMOBA can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMOBA in lab experiments is its synthetic accessibility. DMOBA can be synthesized in large quantities with high purity, making it a cost-effective compound for research purposes. However, one limitation of using DMOBA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on DMOBA. One area of interest is the development of DMOBA-based drug delivery systems for targeted drug delivery. Another area of interest is the synthesis of DMOBA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DMOBA and its potential applications in various fields, including neuroprotection, cancer treatment, and drug delivery.
Méthodes De Synthèse
DMOBA can be synthesized through a multistep chemical reaction process. The synthesis starts with the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base to form 4-(dimethylamino)phenyl]but-3-enoic acid. This intermediate product is then treated with thionyl chloride to form 4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid. The purity and yield of the final product can be improved through various purification methods, such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXTQQWIHMSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5766581.png)
![N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5766583.png)


![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)


![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

